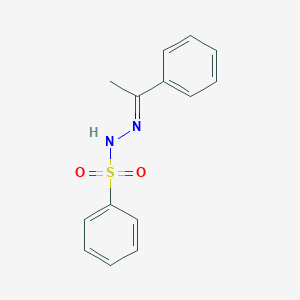

N'-(1-phenylethylidene)benzenesulfonohydrazide

Description

Properties

IUPAC Name |

N-[(E)-1-phenylethylideneamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-12(13-8-4-2-5-9-13)15-16-19(17,18)14-10-6-3-7-11-14/h2-11,16H,1H3/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKWIKTRTXOIW-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(1-phenylethylidene)benzenesulfonohydrazide can be synthesized through a one-pot reaction involving sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water. This method is considered eco-friendly and efficient, providing moderate to good yields with a wide tolerance of functional groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylethylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonohydrazide group into other functional groups.

Reduction: Reducing agents can be used to modify the sulfonohydrazide group, leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N'-(1-phenylethylidene)benzenesulfonohydrazide has been examined for its antimicrobial properties. Hydrazone derivatives, including this compound, have shown significant antibacterial and antifungal activities. For example, studies indicate that certain hydrazones can inhibit the growth of various bacterial strains, suggesting their potential as therapeutic agents against infections .

Anticancer Properties

Research has explored the anticancer potential of hydrazone derivatives. N'-(1-phenylethylidene)benzenesulfonohydrazide may exhibit cytotoxic effects on cancer cell lines, contributing to the development of new cancer treatments. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, highlighting their significance in oncology research .

Anti-inflammatory Effects

The compound's structural features may confer anti-inflammatory properties. Hydrazones are known to modulate inflammatory pathways, and preliminary studies suggest that N'-(1-phenylethylidene)benzenesulfonohydrazide could reduce inflammation markers in biological assays .

Analytical Chemistry Applications

Reagents in Analytical Chemistry

N'-(1-phenylethylidene)benzenesulfonohydrazide can serve as a reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it useful for spectrophotometric analysis. This property is exploited in the determination of trace metals in environmental samples .

Chromatographic Applications

The compound has been utilized in chromatographic methods for separating complex mixtures. Its unique chemical characteristics allow for effective retention and separation of target analytes in high-performance liquid chromatography (HPLC) systems .

Materials Science Applications

Synthesis of Novel Materials

N'-(1-phenylethylidene)benzenesulfonohydrazide is a precursor for synthesizing novel materials with specific properties. Its reactivity allows it to participate in polymerization reactions, leading to the development of materials with tailored mechanical and thermal properties .

Corrosion Inhibitors

The compound has potential applications as a corrosion inhibitor due to its ability to form protective films on metal surfaces. Studies have shown that hydrazone derivatives can effectively reduce corrosion rates in acidic environments, making them valuable in industrial applications .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Analytical Chemistry | Reagents for Spectrophotometric Analysis | Forms stable complexes with metal ions |

| Chromatographic Separation | Effective retention in HPLC | |

| Materials Science | Synthesis of Novel Materials | Participates in polymerization reactions |

| Corrosion Inhibitors | Reduces corrosion rates significantly |

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various hydrazone derivatives, including N'-(1-phenylethylidene)benzenesulfonohydrazide, against resistant bacterial strains. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent.

- Cytotoxicity Assay : Research conducted on the cytotoxic effects of hydrazones revealed that N'-(1-phenylethylidene)benzenesulfonohydrazide exhibited significant cytotoxicity against several cancer cell lines, prompting further investigation into its mechanism of action.

- Corrosion Inhibition Study : A recent publication highlighted the effectiveness of N'-(1-phenylethylidene)benzenesulfonohydrazide as a corrosion inhibitor for steel in acidic media, demonstrating a reduction in corrosion rates by up to 80% compared to untreated samples.

Mechanism of Action

The mechanism of action of N’-(1-phenylethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N'-(1-phenylethylidene)benzenesulfonohydrazide with analogous sulfonohydrazides and benzohydrazides, emphasizing structural variations and functional outcomes:

Structural and Functional Insights

Substituent Effects on Biological Activity :

- The 1-phenylethylidene group in the parent compound enhances LSD1 binding affinity compared to benzylidene derivatives, likely due to improved hydrophobic interactions with the enzyme's FAD-binding pocket .

- Sulfonyl vs. Benzoyl Groups : Sulfonyl derivatives exhibit better metabolic stability than benzoyl analogs (e.g., N'-(1-phenylethylidene)benzohydrazide), which degrade rapidly in vivo due to esterase susceptibility .

Antimicrobial Activity :

- 4-Methylbenzylidene derivatives show superior activity against gram-positive bacteria (e.g., S. aureus), attributed to the electron-donating methyl group enhancing membrane penetration .

- Cinnamylidene analogs display moderate antioxidant properties, likely due to radical scavenging via the conjugated double bond .

Physicochemical Properties :

- Naphthyl-substituted derivatives exhibit enhanced NLO responses, making them candidates for optoelectronic applications. The extended π-system increases polarizability (βtot = 2.1 × 10⁻³⁰ esu) .

Biological Activity

N'-(1-phenylethylidene)benzenesulfonohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N'-(1-phenylethylidene)benzenesulfonohydrazide features a sulfonohydrazide functional group, characterized by a sulfonyl group (–SO₂) attached to a hydrazine moiety (–NH–NH–). The compound's structure includes a phenylethylidene linkage, which contributes to its unique chemical properties and reactivity.

Biological Activity Overview

The biological activities of N'-(1-phenylethylidene)benzenesulfonohydrazide have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to N'-(1-phenylethylidene)benzenesulfonohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonohydrazides possess activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial action:

- Antistaphylococcal activity: MIC 15.625–62.5 μM

- Antienterococcal activity: MIC 62.5–125 μM

These compounds demonstrated bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways, with moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

N'-(1-phenylethylidene)benzenesulfonohydrazide has shown promise in anticancer applications, particularly in inhibiting the proliferation of cancer cells. For example, studies on related sulfonohydrazones have revealed significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) cells.

- Cytotoxicity Study :

The mechanism by which N'-(1-phenylethylidene)benzenesulfonohydrazide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. By binding to the active site of this enzyme, it prevents its catalytic activity, leading to decreased tumor cell proliferation and increased apoptosis .

Case Studies

Several case studies have explored the biological activities of related compounds:

-

Antimicrobial Efficacy :

- A study demonstrated that a series of benzenesulfonohydrazides exhibited broad-spectrum antimicrobial activity against various bacterial strains while also being effective against fungal pathogens. The study highlighted the potential for these compounds in treating infections caused by resistant strains .

- Anticancer Potential :

Summary of Findings

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| N'-(1-phenylethylidene)benzenesulfonohydrazide | Antimicrobial, Anticancer | Antistaphylococcal: MIC 15.625–62.5 μM; MDA-MB-231: IC50 < 100 μg/mL |

| Related Sulfonohydrazones | Broad-spectrum antimicrobial | Various MIC values reported |

Q & A

Basic: What are the optimized synthetic routes for N'-(1-phenylethylidene)benzenesulfonohydrazide, and how is purity ensured?

Answer:

The compound is synthesized via condensation reactions between benzenesulfonohydrazide and substituted carbonyl precursors. Key steps include:

- Condensation Reaction : Reacting 4-methylbenzenesulfonohydrazide with phenylethylidene ketones under reflux in ethanol or methanol .

- Purification : Column chromatography using ethyl acetate/petroleum ether gradients (e.g., 11–17% v/v) yields >65% purity .

- Characterization : Confirm structure via and NMR (e.g., δ 7.81–7.76 ppm for aromatic protons, δ 21.8 ppm for methyl groups) and FT-IR (e.g., 1365 cm for sulfonamide S=O stretch) .

Basic: How is N'-(1-phenylethylidene)benzenesulfonohydrazide characterized spectroscopically?

Answer:

Standard protocols include:

- NMR : Aromatic protons appear as multiplets between δ 7.29–8.11 ppm, with methyl groups at δ 2.17–2.55 ppm. signals for imine carbons occur at δ 144–152 ppm .

- UV-Vis : Absorption maxima () correlate with Hammett substituent constants (e.g., electron-withdrawing groups red-shift due to enhanced conjugation) .

- Mass Spectrometry : HRMS-ESI confirms molecular ion peaks (e.g., [M+H] at m/z 421.1222) .

Advanced: How does N'-(1-phenylethylidene)benzenesulfonohydrazide act as a reversible LSD1 inhibitor?

Answer:

- Virtual Screening : A structure-based screen of 2 million compounds identified this scaffold as a potent LSD1 inhibitor (IC: 200–400 nM). Docking studies revealed interactions with the flavin adenine dinucleotide (FAD) binding site .

- Optimization : Substituent modifications (e.g., methyl groups) improved binding affinity (Ki: 31 nM) and selectivity over monoamine oxidases .

- Biological Assays : Proliferation inhibition in breast/colorectal cancer cell lines validated therapeutic potential. Reversibility was confirmed via enzyme recovery assays .

Advanced: How do computational and experimental pKa values compare for this compound?

Answer:

- Computational : Marvin Sketch 20.8 predicts a pKa of 9.82 for the hydrazide proton .

- Experimental : Potentiometric titration in 70% DMF/water gives pKa = 10.6, attributed to solvent effects on proton dissociation .

Methodological Note : Discrepancies highlight the need for solvent-specific computational models in pKa prediction.

Advanced: What structural insights are gained from Hirshfeld surface analysis?

Answer:

- Crystal Packing : Hirshfeld analysis of analogs (e.g., 1,2-bis(1-phenylethylidene)hydrazine) reveals dominant H···H (60%) and C···H (25%) interactions, stabilizing the lattice .

- Electron Density Maps : DFT calculations align with X-ray data, showing planar geometry and intramolecular hydrogen bonding .

Advanced: How do substituents affect electronic properties in UV spectra?

Answer:

-

Hammett Analysis : Linear free-energy relationships (LFER) correlate with σ values. Electron-withdrawing groups (e.g., -NO) increase by enhancing conjugation (R > 0.90 in multi-linear regression) .

-

Table : Key substituent effects :

Substituent (nm) σ (Hammett) -H 290 0.00 -OCH 305 -0.27 -NO 320 +0.78

Advanced: What role does virtual screening play in optimizing this scaffold for drug discovery?

Answer:

- Library Design : Focused libraries prioritize substituents (e.g., methyl, trifluoromethyl) to enhance FAD binding .

- ADMET Profiling : Computational filters exclude compounds with CYP/hERG inhibition risks, ensuring lead safety .

Basic: How is the compound identified in chemical databases?

Answer:

- Synonyms : 4-Methyl-N'-(1-phenylethylidene)benzenesulfonohydrazide; Valerophenone tosylhydrazone (CAS: 69015-74-3) .

- Molecular Formula : CHNOS (MW: 330.45 g/mol) .

Advanced: How is this compound utilized in heterocyclic synthesis?

Answer:

- Annulation Reactions : Reacts with phthalaldehyde to form phthalidyl sulfonohydrazones via N-heterocyclic carbene catalysis (70% yield) .

- Mechanistic Insight : DFT studies confirm a stepwise pathway involving hydrazone tautomerization and nucleophilic attack .

Advanced: What biochemical assays validate its biological activity?

Answer:

- Enzyme Inhibition : LSD1 inhibition measured via demethylase activity assays using histone H3K4me2 substrates .

- Cell Viability : MTT assays in cancer cell lines (e.g., IC = 5 µM in MDA-MB-231) confirm anti-proliferative effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.